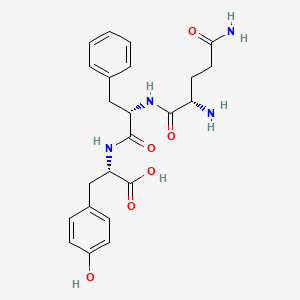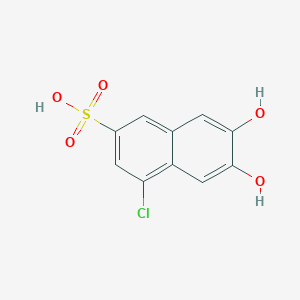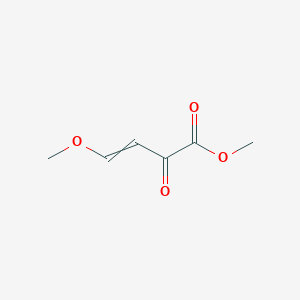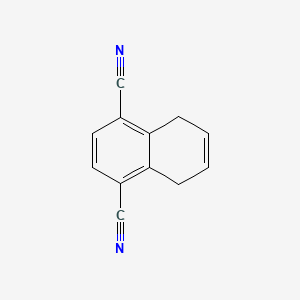![molecular formula C17H17NO2 B14296768 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile CAS No. 112831-08-0](/img/structure/B14296768.png)
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile is an organic compound with a complex aromatic structure. It features methoxy groups, a benzonitrile core, and a methyl substituent, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile can be achieved through multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
科学的研究の応用
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The methoxy groups and nitrile functionality play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl structure but differs in functional groups.
4-Methoxyphenethyl alcohol: Contains a methoxy group and a phenethyl structure.
2-Methoxy-5-methylphenol: Similar aromatic structure with methoxy and methyl substituents.
Uniqueness
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile is unique due to its specific combination of methoxy, methyl, and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
特性
CAS番号 |
112831-08-0 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
6-methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-17(20-3)16(11-18)15(12)10-13-5-4-6-14(9-13)19-2/h4-9H,10H2,1-3H3 |
InChIキー |
DFRYNLMZSUBPSX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)OC)C#N)CC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)


![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)

![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)





